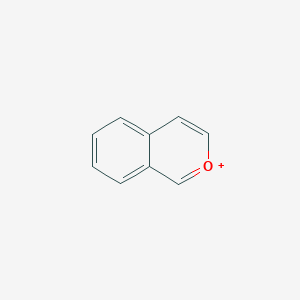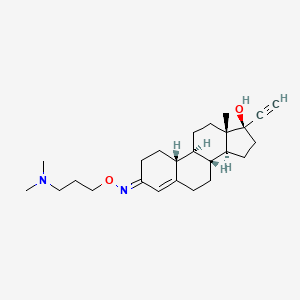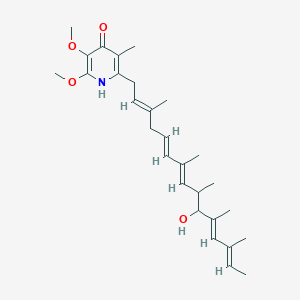
11-Keto-9(E),12(E)-octadecadienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Keto-9(E),12(E)-octadecadienoic acid is a compound that belongs to the class of fatty acids It is characterized by the presence of a conjugated diene system and a keto group at the 11th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Keto-9(E),12(E)-octadecadienoic acid typically involves the oxidation of linoleic acid derivatives. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation and ensure the selective formation of the keto group at the 11th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts such as manganese dioxide (MnO2) or other transition metal oxides may be used to enhance the efficiency of the oxidation process.
化学反应分析
Types of Reactions
11-Keto-9(E),12(E)-octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The conjugated diene system can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), manganese dioxide (MnO2), or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or hydrohalogenated products.
科学研究应用
11-Keto-9(E),12(E)-octadecadienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 11-Keto-9(E),12(E)-octadecadienoic acid involves its interaction with specific molecular targets and pathways. The keto group at the 11th position can form hydrogen bonds with enzymes or receptors, modulating their activity. The conjugated diene system can participate in redox reactions, influencing cellular signaling pathways and gene expression. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
相似化合物的比较
Similar Compounds
(9E,12E)-9,12-Octadecadienoic acid: Similar structure but lacks the keto group at the 11th position.
Linoleic acid: A common fatty acid with a similar conjugated diene system but no keto group.
9-Oxo-(10E,12E)-octadecadienoic acid: Another keto fatty acid with a different position of the keto group.
Uniqueness
11-Keto-9(E),12(E)-octadecadienoic acid is unique due to the presence of the keto group at the 11th position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H30O3 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
(9E,12E)-11-oxooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+ |
InChI 键 |
PQDJTTDGUJFDQI-LCPPQYOVSA-N |
SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
手性 SMILES |
CCCCC/C=C/C(=O)/C=C/CCCCCCCC(=O)O |
规范 SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
同义词 |
11-keto-9(E),12(E)-octadecadienoic acid 11-keto-9,12(E)-octadecadienoic acid KOD |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-methoxyanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B1241072.png)









